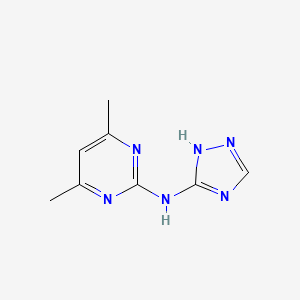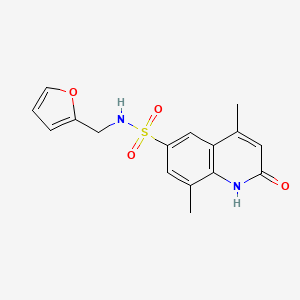
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as NDI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. NDI is a heterocyclic organic molecule that contains two naphthalene rings and a dioxoisoindoline ring. This compound has been synthesized using various methods and has been studied for its potential application in different fields, including material science, electronics, and biomedicine.
作用机制
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a π-conjugated molecule that exhibits strong electron-accepting properties. The mechanism of action of 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves its ability to accept electrons from other molecules or compounds. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid can act as an electron acceptor in organic solar cells, where it accepts electrons from the donor material and facilitates charge separation.
Biochemical and Physiological Effects
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied for its potential application in biomedicine. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based compounds have shown promising results as anticancer agents, with the ability to induce apoptosis in cancer cells. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based compounds have also shown potential as antibacterial and antiviral agents.
实验室实验的优点和局限性
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials have several advantages for use in lab experiments. These materials are easy to synthesize, and their properties can be easily tuned by modifying the structure of the molecule. However, 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials have some limitations, such as their poor solubility in common solvents and their tendency to form aggregates, which can affect their properties.
未来方向
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials have shown promising properties for use in various applications, including electronics, material science, and biomedicine. Future research directions for 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials include the development of new synthetic methods, the exploration of new applications, and the optimization of their properties for specific applications. Additionally, the use of 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials in combination with other materials may lead to the development of new functional materials with enhanced properties.
合成方法
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid can be synthesized using several methods, including the Friedel-Crafts reaction, Pd-catalyzed coupling reactions, and oxidative coupling reactions. The most common method for 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid synthesis involves the reaction of 2-naphthoic acid with phthalic anhydride in the presence of a strong acid catalyst. The reaction yields 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid as a yellow crystalline solid.
科学研究应用
2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential application in material science and electronics. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been used as a building block for the synthesis of various functional materials, including organic semiconductors, liquid crystals, and polymers. 2-(2-naphthyl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials have shown promising properties, such as high charge mobility, good thermal stability, and excellent photophysical properties.
属性
IUPAC Name |
2-naphthalen-2-yl-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c21-17-15-8-6-13(19(23)24)10-16(15)18(22)20(17)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJCBIAFBDNSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5785282.png)
![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)


![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5785312.png)
![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)


![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)
![ethyl 2-amino-5-[N-(3-chlorobenzoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5785332.png)
